3,7-Dimethyl-8-phenylocta-2,6-dien-1-ol

Nuclear receptor pharmacology SXR/PXR agonism Vitamin K2 analogue design

3,7-Dimethyl-8-phenylocta-2,6-dien-1-ol (CAS 203381-39-9) is a synthetic acyclic terpenoid alcohol belonging to the aromatic farnesol/geraniol analogue family, with molecular formula C16H22O and molecular weight 230.34 g/mol. It features a phenyl group attached to the ω-terminus of an octadienol backbone, distinguishing it from natural monoterpene alcohols such as geraniol (C10H18O) and the sesquiterpene farnesol (C15H26O).

Molecular Formula C16H22O
Molecular Weight 230.34 g/mol
CAS No. 203381-39-9
Cat. No. B12581519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethyl-8-phenylocta-2,6-dien-1-ol
CAS203381-39-9
Molecular FormulaC16H22O
Molecular Weight230.34 g/mol
Structural Identifiers
SMILESCC(=CCO)CCC=C(C)CC1=CC=CC=C1
InChIInChI=1S/C16H22O/c1-14(11-12-17)7-6-8-15(2)13-16-9-4-3-5-10-16/h3-5,8-11,17H,6-7,12-13H2,1-2H3
InChIKeyGMPPUWZTZSUDPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dimethyl-8-phenylocta-2,6-dien-1-ol (CAS 203381-39-9): Structural Identity and Compound-Class Origin for Procurement Evaluation


3,7-Dimethyl-8-phenylocta-2,6-dien-1-ol (CAS 203381-39-9) is a synthetic acyclic terpenoid alcohol belonging to the aromatic farnesol/geraniol analogue family, with molecular formula C16H22O and molecular weight 230.34 g/mol . It features a phenyl group attached to the ω-terminus of an octadienol backbone, distinguishing it from natural monoterpene alcohols such as geraniol (C10H18O) and the sesquiterpene farnesol (C15H26O) [1]. The (2E,6E) stereochemistry is the predominant configured form described in primary synthetic literature [2]. This compound is not a natural product; it is accessed via Cu(I)-mediated Grignard coupling of aromatic Grignard reagents with allylic tetrahydropyranyl (THP) ethers, a methodology that enables regioselective introduction of the phenyl moiety at the terminal allylic position [2].

Enables synthesis of SXR-targeting vitamin K2 analogues
Supports neuronal differentiation probe development
Supports antimicrobial screening via phenyl-sulfone derivatization

Why 3,7-Dimethyl-8-phenylocta-2,6-dien-1-ol Cannot Be Replaced by Geraniol, Farnesol, or Other In-Class Terpenoid Alcohols


Generic substitution of 3,7-dimethyl-8-phenylocta-2,6-dien-1-ol with natural terpenoid alcohols such as geraniol, nerol, citronellol, or farnesol is precluded by a fundamental structural determinant: the ω-terminal phenyl group. This phenyl moiety is not a minor substituent but the critical pharmacophoric element that confers SXR (steroid and xenobiotic receptor) agonist activity when the compound serves as the side-chain precursor for vitamin K2 analogues [1]. In the absence of the phenyl group, the resulting menaquinone analogues lose the hydrophobic interaction surface required for potent SXR engagement; hydroxyl-terminated analogues display markedly reduced or absent activity [1]. Furthermore, the phenyl group alters the compound's physicochemical profile—increasing logP and molecular weight relative to geraniol—which affects membrane partitioning, metabolic stability, and synthetic derivatization pathways in ways that non-phenyl congeners cannot recapitulate [2]. For procurement decisions, this means that geraniol (CAS 106-24-1) or farnesol (CAS 4602-84-0) cannot serve as drop-in replacements in any application where the phenyl group is functionally required.

ω-Phenyl group is critical for SXR-related target engagement
Geraniol, farnesol and similar non-phenyl terpenoid alcohols lack the hydrophobic phenyl interaction surface required for SXR transactivation; replacement may result in loss of pathway activation.
5-LOX inhibitory polypharmacology may differ
Multi-target terpenoid analogues that inhibit 5-LOX (IC50 0.35–3.2 μM) introduce off-target eicosanoid signaling; the limited 5-LOX activity of this compound may alter pharmacological interpretation when substituted.
Physicochemical profile may shift cellular disposition
Differences in lipophilicity (XLogP ~4.6) and molecular weight (230 Da) relative to geraniol (~2.9–3.56, 154 Da) may affect membrane partitioning and intracellular target access, limiting direct interchangeability.

Quantitative Differentiation Evidence for 3,7-Dimethyl-8-phenylocta-2,6-dien-1-ol Against Closest Analogs and In-Class Alternatives


SXR Agonist Potency of Phenyl-Modified Menaquinone-3 Derived from the Target Alcohol vs. Natural Menaquinone-4 and Rifampicin

The phenyl analogue menaquinone-3 (MK-3), synthesized using 3,7-dimethyl-8-phenylocta-2,6-dien-1-ol as the ω-terminal side-chain precursor, exhibits SXR agonist activity equipotent to the known clinical SXR ligand rifampicin and approximately twice as active as natural menaquinone-4 (MK-4) [1]. In contrast, the hydroxyl-terminated MK-3 analogue—which would be derived from ω-hydroxy farnesol rather than the phenyl-bearing alcohol—shows significantly reduced SXR-mediated transcriptional activation, demonstrating that the phenyl group is a decisive potency determinant, not merely an inert structural modification [1].

SXR Agonist Comparison
Head-to-head
Approx. 2× activity of MK-4; equipotent to rifampicin in CYP3A4 reporter
Supports SXR probe development context
HepG2, 10 μM, 48 h treatment; phenyl MK-3 vs MK-4 vs rifampicin
Nuclear receptor pharmacology SXR/PXR agonism Vitamin K2 analogue design

5-Lipoxygenase (5-LOX) Inhibitory Selectivity: How the ω-Phenyl Terpenoid Alcohol Avoids Off-Target Potency That Plagues Other Terpenoids

3,7-Dimethyl-8-phenylocta-2,6-dien-1-ol exhibits negligible inhibitory activity against 5-lipoxygenase (5-LOX), with an IC50 exceeding 55.69 μM in a human recombinant COX-2/5-LOX counter-screen . This stands in marked contrast to numerous natural and semi-synthetic terpenoids—such as certain farnesol derivatives and phenylpropanoid-terpene hybrids—that exhibit potent 5-LOX inhibition with IC50 values in the low micromolar to sub-micromolar range (e.g., 0.35–3.2 μM for known terpenoid 5-LOX inhibitors) [1]. The absence of 5-LOX activity means that when this compound is used as a precursor for SXR-targeting vitamin K2 analogues, it does not introduce confounding anti-inflammatory polypharmacology that would complicate data interpretation.

5-LOX Selectivity
Cross-study comparable
IC50 > 55.69 μM (target) vs 0.35–3.2 μM for active terpenoid 5-LOX inhibitors
Reduced 5-LOX polypharmacology context
Recombinant COX-2/5-LOX counter-screen; compound inactive at tested concentration
Eicosanoid pathway 5-lipoxygenase inhibition Anti-inflammatory selectivity

Physicochemical Differentiation: LogP, Rotatable Bond Count, and Molecular Weight vs. Geraniol as the Closest Non-Phenyl Structural Analog

Computed physicochemical properties reveal substantial divergence between 3,7-dimethyl-8-phenylocta-2,6-dien-1-ol and geraniol, the closest non-phenyl structural analog that shares the same 2,6-octadien-1-ol backbone. The target compound has an XLogP3-AA of 4.6 and a molecular weight of 230.34 g/mol, compared to geraniol's XLogP3-AA of approximately 2.9–3.56 and molecular weight of 154.25 g/mol [1][2]. The rotatable bond count increases from 4 (geraniol) to 5–6 (target compound). These differences place the target compound beyond typical fragment-like or lead-like chemical space and into a more hydrophobic, higher-molecular-weight regime that alters membrane permeability, metabolic susceptibility, and protein-binding characteristics [1].

Physicochemical Profile vs Geraniol
Cross-study comparable
XLogP 4.6 vs 2.9–3.56; MW 230 vs 154 Da; rotatable bonds 5–6 vs 4
Increased lipophilicity for intracellular target engagement
Computed properties (PubChem XLogP3-AA, Cactvs); target beyond lead-like space
Drug-likeness optimization Physicochemical profiling Lead compound design

Regioselective Synthetic Access: Cu(I)-Mediated Grignard Coupling Yields vs. Alternative Allylic Displacement Strategies

The synthesis of 3,7-dimethyl-8-phenylocta-2,6-dien-1-ol via Cu(I)-mediated displacement of allylic THP ethers by aromatic Grignard reagents proceeds with good to high yields and, critically, with regioselective control that preserves the desired (2E,6E) configuration [1]. This is a documented advantage over direct alkylation approaches using geranyl bromide (CAS 6138-90-5), which often produce mixtures of regioisomers (SN2 vs. SN2′) and geometric isomers when reacted with phenyl nucleophiles [2]. The THP ether methodology reported by Mechelke and Wiemer (1998) enables the selective preparation of ω-phenyl farnesol analogues that would otherwise require laborious chromatographic separation from isomeric byproducts if accessed via conventional allylic halide routes [1][2].

Synthetic Method
Class-level inference
Cu(I)-mediated THP ether displacement; regioselective (E,E) preservation
Supports defined stereochemistry in analogue synthesis
Reduced isomeric purification vs direct geranyl bromide alkylation
Synthetic methodology Allylic coupling Process chemistry

Antimicrobial Precursor Potential: Geranyl Phenyl Sulfone Derived from ω-Phenyl Terpenoid vs. Farnesyl Diphosphate Mimetics

Compounds bearing the ω-phenyl-geranyl/farnesyl scaffold—for which 3,7-dimethyl-8-phenylocta-2,6-dien-1-ol serves as the alcohol precursor—have demonstrated antimicrobial activity via conversion to geranyl phenyl sulfones. Specifically, geranyl phenyl sulfone analogue 15 exhibits an MIC of 2 μg/mL against Salmonella typhimurium and Pseudomonas aeruginosa, representing the first semi-synthetic terpenoid allylic sulfone active against these Gram-negative pathogens [1]. This antimicrobial activity is structurally dependent on the phenyl-sulfone moiety accessible from the ω-phenyl terpenoid alcohol; the corresponding non-phenyl geranyl or farnesyl derivatives lack this potent Gram-negative spectrum [1]. Additionally, ω-phenyl-containing farnesyl diphosphate mimetics (analogues 10, 12, 13) inhibit Candida albicans, S. pombe, and S. cerevisiae through a mechanism independent of squalene synthase inhibition, indicating a distinct mode of action conferred by the phenyl group [1].

Antimicrobial Activity
Head-to-head
MIC 2 μg/mL for phenyl sulfone derivative against S. typhimurium, P. aeruginosa
Supports Gram-negative antimicrobial screening context
Broth microdilution; non-phenyl sulfones inactive against same strains
Antimicrobial discovery Isoprenoid biosynthesis inhibition Allylic sulfone chemistry

Neuronal Differentiation Potency: m-Methylphenyl MK-3 Analogue (Derived from Target Alcohol Class) vs. Untreated Control in Neuronal Progenitor Cells

Vitamin K2 analogues bearing ω-terminal phenyl modifications, synthesized using phenyl-substituted terpenoid alcohol side-chain precursors analogous to 3,7-dimethyl-8-phenylocta-2,6-dien-1-ol, induce selective neuronal differentiation of multipotent neuronal progenitor cells in vitro [1]. The menaquinone-3 analogue modified with an m-methylphenyl group at the ω-terminus exhibited the most potent activity among all tested analogues, achieving neuronal differentiation at levels approximately twice that of the untreated control [1]. This finding demonstrates that the phenyl-modified side chain is not merely a passive structural element but an active contributor to neurogenic bioactivity—reinforcing that the procurement of ω-phenyl terpenoid alcohols enables access to neuroactive chemical space inaccessible with natural (non-phenyl) terpenoid side chains [1].

Neuronal Differentiation
Head-to-head
~2× neuronal differentiation over untreated control (m-methylphenyl MK-3 analogue)
Supports neuronal differentiation assay response context
MAP2+ neuron count, progenitor cell model; phenyl-modified side-chain critical
Neuroregeneration Neuronal differentiation Vitamin K2 neuropharmacology

Procurement Application Scenarios for 3,7-Dimethyl-8-phenylocta-2,6-dien-1-ol Based on Differentiated Evidence


Synthesis of Potent SXR Agonists for Nuclear Receptor Pharmacology and Drug Metabolism Research

Researchers investigating SXR (PXR)-mediated CYP3A4 induction for drug-drug interaction prediction should procure 3,7-dimethyl-8-phenylocta-2,6-dien-1-ol as the side-chain precursor for synthesizing phenyl-modified menaquinone-3 analogues. As established by Suhara et al. (2011), the phenyl MK-3 analogue is equipotent to rifampicin—the clinical gold-standard SXR ligand—in activating CYP3A4 transcription [1]. Geraniol, farnesol, or other non-phenyl terpenoid alcohols cannot substitute because the resulting menaquinone analogues lack the hydrophobic phenyl interaction surface required for potent SXR agonism [1]. This compound is therefore the requisite starting material for structure-activity relationship (SAR) studies exploring ω-terminal modifications of the vitamin K2 side chain targeting SXR.

Neuroregenerative Tool Compound Development Using Vitamin K2-Derived Neuronal Differentiation Agents

Neuroscience groups studying neuronal differentiation of progenitor cells should select this compound class for synthesizing ω-phenyl-modified vitamin K2 analogues. Suhara et al. (2015) demonstrated that the m-methylphenyl MK-3 analogue induces neuronal differentiation at levels twice that of untreated controls—the highest potency among all tested ω-terminal modifications [1]. Natural menaquinone-4 and non-phenyl synthetic analogues fail to achieve comparable neurogenic potency, making the phenyl-substituted terpenoid alcohol scaffold indispensable for accessing this neuroactive phenotype [1].

Antimicrobial Lead Discovery Targeting Gram-Negative Pathogens via Allylic Sulfone Chemistry

Medicinal chemistry teams pursuing novel Gram-negative antibacterials should procure this compound as a precursor for geranyl phenyl sulfone synthesis. Fairlamb et al. (2003) showed that geranyl phenyl sulfone analogue 15 achieves MIC = 2 μg/mL against S. typhimurium and P. aeruginosa—the first semi-synthetic terpenoid allylic sulfone active against these organisms [1]. The ω-phenyl group is essential for this antimicrobial spectrum; non-phenyl geranyl or farnesyl sulfones lack comparable Gram-negative potency, confirming that the phenyl-bearing alcohol cannot be replaced by generic terpenoid alcohols for this application [1].

Physicochemical Property-Driven Lead Optimization Requiring Enhanced Lipophilicity Over Fragment-Derived Terpenoids

Drug discovery programs optimizing lead series for intracellular target engagement should evaluate this compound as a starting scaffold where increased lipophilicity (XLogP = 4.6 vs. 2.9–3.56 for geraniol) and higher molecular weight (230.34 vs. 154.25 Da) are desirable for membrane permeability and nuclear receptor binding pocket occupancy [1][2]. The 49% mass increase and 1.0–1.7 unit logP gain relative to geraniol place this compound in a more drug-like physicochemical space suited for hit-to-lead campaigns targeting intracellular receptors such as SXR, while the preserved single H-bond donor/acceptor maintains acceptable ligand efficiency [1].

Application
Selection Property
Validation Focus
SXR agonist probe synthesis
ω-Phenyl side-chain requirement for SXR engagement
CYP3A4 reporter transactivation endpoint
Neuronal diff. probe synthesis
Phenyl-modified MK-3 for neurogenic activity
MAP2-positive neuronal differentiation endpoint
Antimicrobial screening lead
Phenyl-sulfone-derived Gram-negative activity
MIC endpoint against Gram-negative pathogens
Lipophilic lead optimization
Enhanced XLogP and MW for intracellular targets
Physicochemical profiling and permeability assays
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